Calcium pyrophosphate

説明

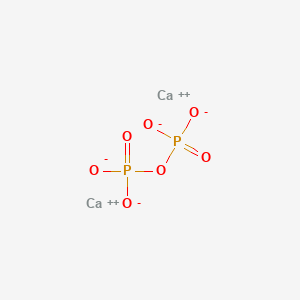

Structure

2D Structure

特性

IUPAC Name |

dicalcium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNWLZAGQLJVLR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2P2O7, Ca2O7P2 | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10086-45-0 (Parent), 2466-09-3 (Parent) | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872512 | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.09 | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Polymorphous crystals or powder, White powder | |

CAS No. |

7790-76-3, 10086-45-0 | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1353 °C | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

molecular mechanism of calcium pyrophosphate crystal formation

An In-depth Technical Guide to the Molecular Mechanism of Calcium Pyrophosphate Crystal Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound Deposition (CPPD) disease is a common form of inflammatory arthritis, particularly in the elderly, characterized by the accumulation of this compound (CPP) crystals in articular cartilage and periarticular tissues.[1] Historically termed "pseudogout" due to its clinical resemblance to gout, the disease spectrum is broad, ranging from asymptomatic cartilage calcification (chondrocalcinosis) to acute inflammatory arthritis, chronic degenerative arthropathy, and joint destruction.[1][2] Understanding the fundamental molecular mechanisms that govern the formation and deposition of these crystals is paramount for the development of targeted diagnostics and effective therapeutic interventions, which are currently limited.[3][4]

This technical guide provides a comprehensive overview of the core molecular pathways, key regulatory proteins, and the extracellular environment that collectively orchestrate CPP crystal formation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex interactions to facilitate a deeper understanding for professionals in research and drug development.

Core Molecular Mechanism: The Central Role of Extracellular Pyrophosphate

The formation of CPP crystals is fundamentally a problem of disordered extracellular inorganic pyrophosphate (ePPi) metabolism.[5] In a healthy joint, the concentration of ePPi is tightly regulated to prevent spontaneous mineralization. In CPPD, this balance is disrupted, leading to a state of ePPi supersaturation that, in the presence of calcium ions, drives crystal nucleation and growth.[6] The process is governed by a triad (B1167595) of key protein families: enzymes that generate ePPi, transporters that move it into the extracellular space, and enzymes that degrade it.

Generation of Extracellular Pyrophosphate (ePPi)

The primary source of ePPi in the articular cartilage is the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP).[1][5]

-

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This transmembrane ectoenzyme is the principal generator of ePPi.[7] It hydrolyzes extracellular ATP and other nucleoside triphosphates to produce adenosine monophosphate (AMP) and ePPi.[5] Overexpression or increased activity of ENPP1 is strongly associated with elevated ePPi levels and the development of both sporadic and familial CPPD.[8][9] Recent genome-wide association studies (GWAS) have identified ENPP1 as a causative gene in CPPD.[3][10]

Transport of Intracellular Pyrophosphate

In addition to enzymatic generation from extracellular precursors, PPi can be transported from the intracellular to the extracellular compartment.

-

Progressive Ankylosis Protein Homolog (ANKH): ANKH is a multipass transmembrane protein that functions as a transporter or channel for intracellular PPi, moving it to the extracellular space.[11][12][13] Gain-of-function mutations in the ANKH gene are a primary cause of familial CPPD, leading to excessive ePPi levels and subsequent crystal formation.[1][13][14] Conversely, loss-of-function mutations result in reduced ePPi and promote the deposition of a different mineral, basic calcium phosphate (B84403) (BCP), due to the loss of PPi's inhibitory effect on hydroxyapatite (B223615) formation.[11][15]

Degradation of Extracellular Pyrophosphate

The concentration of ePPi is controlled by its hydrolysis into two molecules of inorganic phosphate (Pi).

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP is the key enzyme responsible for degrading ePPi.[7][16][17] By hydrolyzing ePPi, TNAP reduces its concentration, thereby inhibiting CPP crystal formation. The relative activity of ENPP1 and TNAP creates a critical balance; a low Pi/PPi ratio favors the formation of CPP crystals, while a high Pi/PPi ratio promotes BCP crystal formation.[6][18]

The interplay between these three proteins—ENPP1, ANKH, and TNAP—is the central axis of CPP crystal pathogenesis. Factors that increase ENPP1 or ANKH activity or decrease TNAP activity can tip the balance toward elevated ePPi and drive CPP deposition.

The Role of the Extracellular Matrix (ECM)

While ePPi supersaturation is necessary, it is not sufficient for crystal formation. The unique biochemical environment of the cartilage ECM plays a critical role in crystal nucleation and growth.[19][20]

-

Collagen: Type I and Type II collagen fibrils can act as scaffolds or nucleating templates for crystal formation.[21][22][23] Changes in the cartilage matrix that occur with aging and osteoarthritis, such as an increase in type I collagen, may promote mineralization.[20][21]

-

Proteoglycans: In contrast, large proteoglycans like aggrecan are generally inhibitory to crystal formation.[21] They are thought to sterically hinder crystal nucleation by occupying the "hole zones" within the collagen fibril network.[21] A decrease in proteoglycan content, a hallmark of osteoarthritis, can therefore create a more permissive environment for crystal deposition.[21]

-

Articular Cartilage Vesicles (ACVs): These small, chondrocyte-derived organelles are found in the pericellular matrix and are believed to be a primary site for initial crystal formation.[20] ACVs are enriched with enzymes like ENPP1 and TNAP, creating a microenvironment where the local Pi/PPi ratio can be modulated to initiate mineralization.[9][20]

Quantitative Analysis of CPP Crystal Formation

The following tables summarize key quantitative data extracted from the literature regarding the conditions and factors influencing CPP crystal formation and the effects of therapeutic agents.

Table 1: In Vitro CPP Crystal Formation Parameters

| Parameter | Condition | PPi Concentration | Crystal Formed | Citation |

|---|---|---|---|---|

| Initiation (pH 7.4) | 1.5 mmol/L Ca²⁺, No Mg²⁺ | ~40 µmol/L | Amorphous, Orthorhombic | [24] |

| Initiation (pH 7.4) | 1.5 mmol/L Ca²⁺, 0.5 mmol/L Mg²⁺ | ~175 µmol/L | Amorphous, Orthorhombic | [24] |

| Collagen Gel (6 weeks) | 2-3 mM Ca²⁺ | 50-75 µM PPi | Monoclinic CPPD | [23] |

| Collagen Gel (13 weeks) | 2-3 mM Ca²⁺ | < 25 µM PPi | Triclinic CPPD |[23] |

Table 2: Effects of Enzyme Inhibition and Genetic Modification on Calcification

| Model System | Modification | Effect | Finding | Citation |

|---|---|---|---|---|

| Cultured Aortas | Inhibition of TNAP | 50% reduction in PPi hydrolysis | Reduced calcification | [16][25] |

| Cultured Aortas | Enpp1-/- mice | No PPi synthesis from ATP | Increased calcification | [16][25] |

| Cultured Aortas | ank/ank mice | Presumed lower ePPi | Increased calcification | [16][25] |

| Cultured Aortas | Overexpression of TNAP | Increased PPi hydrolysis | Increased calcification |[16][17][25] |

Table 3: Efficacy of Prophylactic Colchicine in Reducing CPPD Flares

| Study Design | Colchicine Dose | Annual Attacks (Before) | Annual Attacks (After) | Citation |

|---|---|---|---|---|

| Observational | 0.6 mg BID | 3.2 / patient / year | 1.0 / patient / year | [26] |

| Observational (12 patients) | Not specified | 9.3 | 2.4 |[26] |

Key Experimental Methodologies

Reproducing and studying the mechanisms of CPP crystal formation requires robust experimental models. Below are protocols for key cited experiments.

In Vitro Crystal Formation in Collagen Gel

This model simulates the cartilage matrix to study the influence of ECM components on crystal nucleation and growth.[22][23]

Protocol:

-

Collagen Isolation: Isolate Type I collagen from a source such as porcine menisci using a pepsin solubilization procedure.

-

Gel Preparation: Create a three-layer gel system in a culture plate or tube.

-

Bottom Layer: Embed collagen in a solution containing a high concentration of pyrophosphate (e.g., 10 mM PPi) along with physiologic concentrations of other ions (Na⁺, K⁺, Mg²⁺).

-

Middle Layer: A layer of collagen gel containing only the physiologic ions, acting as a diffusion barrier.

-

Top Layer: Embed collagen in a solution containing a high concentration of calcium (e.g., 25 mM Ca²⁺) and physiologic ions.

-

-

Incubation: Incubate the gel system under physiological conditions (37°C, pH 7.4) for an extended period (weeks to months).

-

Analysis: At various time points, extract portions of the gel from the Ca-PPi interface.

-

Crystal Identification: Analyze the extracted material using methods such as polarized light microscopy to observe crystal morphology (e.g., rhomboid, rod-like) and X-ray diffraction or Raman spectroscopy to identify the specific crystal polymorphs (monoclinic, triclinic).[20][22]

Chondrocyte Culture Model for CPP Formation

This model uses primary human articular chondrocytes to study the cellular mechanisms of crystal production, particularly the influence of signaling molecules.[2]

Protocol:

-

Cell Culture: Culture primary human articular chondrocytes in appropriate monolayer culture media until confluent.

-

Induction of PPi Production: Stimulate the cells with a growth factor known to increase ePPi, such as Transforming Growth Factor Beta-1 (TGF-β1), to mimic a pro-mineralizing state.[2][27]

-

Mineralization Medium: Culture the stimulated cells in a medium containing elevated levels of calcium to provide the necessary ions for crystal formation.

-

Treatment (Optional): Introduce test compounds, such as inhibitors of ENPP1 or ANKH (e.g., histone deacetylase inhibitors like TSA or SAHA), to assess their ability to prevent crystal formation.[2]

-

Crystal Detection: After a set incubation period (e.g., several days), wash the cell layers and stain with a calcium-binding dye like Alizarin Red S. Quantify the stained mineral deposits by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: Lyse a parallel set of cells to extract RNA. Perform quantitative PCR (qPCR) to measure the expression levels of key genes involved in PPi metabolism (ANKH, ENPP1, ALPL [TNAP]) to correlate crystal formation with changes in gene expression.[2]

Animal Models of CPPD

While no animal model perfectly recapitulates all aspects of human CPPD, genetically modified mice are invaluable for studying the in vivo roles of key proteins.[15][28]

-

ank/ank Mice: These mice have a loss-of-function mutation in the Ank gene. They exhibit reduced ePPi levels and develop excessive hydroxyapatite (HA) crystal deposition and joint ankylosis, demonstrating the inhibitory role of ePPi on BCP mineralization.[11][15]

-

Enpp1-/- Mice: Mice lacking the Enpp1 gene are unable to effectively generate ePPi from ATP.[16][25] Similar to ank/ank mice, they show extensive soft tissue and vascular calcification, highlighting the critical role of ENPP1 in providing the systemic inhibitor of calcification, ePPi.[18][29]

-

Crystal-Induced Inflammation Models: In the absence of a model that spontaneously develops CPP crystals, acute inflammatory responses can be studied by directly injecting synthetic CPP crystals into the joints (e.g., ankle), peritoneum, or subcutaneous air pouches of wild-type mice.[15][28] This allows for the investigation of inflammatory pathways, such as NLRP3 inflammasome activation, and the efficacy of anti-inflammatory agents.

Signaling Pathways and Inflammation

CPP crystals are not inert deposits; they are potent pro-inflammatory stimuli that engage the innate immune system.

Once shed from the cartilage into the synovial fluid, CPP crystals are recognized by phagocytes like macrophages. This interaction triggers the assembly of the NLRP3 inflammasome , a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, highly inflammatory form, IL-1β.[3] The release of IL-1β is a central event in acute CPP crystal arthritis, driving neutrophil influx, pain, and swelling. This pathway represents a key target for therapeutics, with IL-1 inhibitors like anakinra being used for refractory cases.[4][26]

Therapeutic Implications and Future Directions

A thorough understanding of the molecular mechanisms of CPP crystal formation opens new avenues for therapeutic intervention. Current treatments primarily focus on managing inflammation and do not address the underlying crystal deposition.[4][30]

-

Targeting PPi Metabolism:

-

ENPP1/ANKH Inhibition: Developing specific inhibitors for ENPP1 or the ANKH transporter could directly reduce the production of ePPi, representing a disease-modifying approach.[30] Probenecid has been shown to antagonize ANKH action in vitro, suggesting proof-of-concept.[1][27]

-

TNAP Modulation: While systemic TNAP inhibition would be detrimental to bone health, local enhancement of TNAP activity within cartilage could theoretically lower ePPi levels.

-

-

Crystal Dissolution: Research into agents that can dissolve formed CPP crystals, such as linear polyphosphates, offers another promising, albeit challenging, therapeutic strategy.[27][31]

-

Targeting Inflammation: For patients with refractory inflammatory disease, biologic agents targeting the IL-1β pathway (e.g., anakinra) and the IL-6 pathway (e.g., tocilizumab) have shown efficacy, validating the importance of these cytokines in CPPD pathogenesis.[26][30]

Future research must continue to unravel the complex interplay between genetic predispositions, metabolic factors, and the local joint environment. The development of more sophisticated animal models that spontaneously form CPP crystals is a critical unmet need for testing novel disease-modifying therapies.[15][28] By targeting the core molecular machinery of crystal formation, it may become possible to not only treat the symptoms of CPPD but to prevent its onset and progression.

References

- 1. This compound Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Therapy for CPPD: Options and Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathogenesis and Molecular Genetics of this compound Dihydrate Crystal Deposition Disease | Musculoskeletal Key [musculoskeletalkey.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Pyrophosphate metabolism and calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NPP1 and TNAP hydrolyze ATP synergistically during biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Home | Health 72 [health72.com]

- 11. The Role of ANK in this compound Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. The ANKH gene and familial this compound dihydrate deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of ANK in this compound Deposition Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The translational value of this compound deposition disease experimental mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracellular pyrophosphate metabolism and calcification in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Counter-regulatory phosphatases TNAP and NPP1 temporally regulate tooth root cementogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Deposition (CPPD) Disease: Practice Essentials, Etiology, Epidemiology [emedicine.medscape.com]

- 20. This compound Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Promotion of Articular Cartilage Matrix Vesicle Mineralization by Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 23. "this compound Crystal Deposition: A Kinetic Study Using a Type" by Gretchen S. Mandel, Paul B. Halverson et al. [digitalcommons.usu.edu]

- 24. Formation of this compound crystals in vitro: implications for this compound crystal deposition disease (pseudogout) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent advances in the therapeutic management of this compound deposition disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound crystal deposition disease: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The translational value of this compound deposition disease experimental mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Concerted Regulation of Inorganic Pyrophosphate and Osteopontin by Akp2, Enpp1, and Ank : An Integrated Model of the Pathogenesis of Mineralization Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Treatment of this compound crystal deposition disease: a mini-review [explorationpub.com]

- 31. researchgate.net [researchgate.net]

The Role of the ANKH Gene in Familial Chondrocalcinosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial chondrocalcinosis, also known as calcium pyrophosphate deposition (CPPD) disease, is a debilitating arthropathy characterized by the deposition of this compound crystals in articular cartilage. A key genetic determinant in the familial form of this disease is the ANKH gene, which encodes a transmembrane protein crucial for regulating extracellular pyrophosphate levels. This technical guide provides an in-depth analysis of the role of the ANKH gene in the pathophysiology of familial chondrocalcinosis. It summarizes quantitative data on pathogenic ANKH mutations, details key experimental protocols for studying ANKH function, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for chondrocalcinosis and related disorders.

Introduction

Chondrocalcinosis is a common form of inflammatory arthritis, particularly in the elderly. While often sporadic, several families exhibit an autosomal dominant pattern of inheritance, pointing to a strong genetic component.[1] Linkage studies have identified the ANKH gene on chromosome 5p as a major locus for familial chondrocalcinosis (CCAL2).[2]

The ANKH protein is a multipass transmembrane protein that functions as a regulator of inorganic pyrophosphate (PPi) transport from the intracellular to the extracellular space.[3] Extracellular PPi is a key inhibitor of hydroxyapatite (B223615) crystallization but a promoter of this compound (CPP) crystal formation.[1] Mutations in the ANKH gene are believed to cause a "gain-of-function" effect, leading to increased extracellular PPi levels and subsequent CPP crystal deposition in the joints.[2] This guide will delve into the molecular mechanisms underlying this process, the specific mutations identified, and the experimental approaches used to elucidate the function of ANKH.

Quantitative Data on ANKH Mutations in Familial Chondrocalcinosis

A number of mutations in the ANKH gene have been identified in families with chondrocalcinosis. These mutations are typically missense, insertions, or deletions that alter the function of the ANKH protein. The following table summarizes key quantitative data associated with some of the reported pathogenic ANKH variants.

| Mutation | Nucleotide Change | Amino Acid Change | Exon/Intron | Associated Phenotype | Reported Functional Effect | Reference |

| p.Pro5Leu | c.14C>T | Proline to Leucine | Exon 1 | Familial Chondrocalcinosis | Increased extracellular PPi levels | [4] |

| p.Pro5Ser | c.13C>T | Proline to Serine | Exon 1 | Early-onset severe CPPD | Not explicitly quantified | [5] |

| p.Met48Thr | c.143T>C | Methionine to Threonine | Exon 2 | Familial Chondrocalcinosis | Increased ANKH activity | [2] |

| p.Ala98= | c.294C>T | Alanine (synonymous) | Exon 6 | Chondrocalcinosis | Not applicable | [5] |

| p.Ser123= | c.369G>A | Serine (synonymous) | Exon 6 | Chondrocalcinosis | Not applicable | [5] |

| p.Glu490del | c.1468_1470delGAG | Deletion of Glutamic Acid | Exon 12 | Familial Chondrocalcinosis | Increased ANKH activity | [2] |

Experimental Protocols

The study of the ANKH protein and its role in chondrocalcinosis involves a range of molecular and cellular techniques. This section provides detailed methodologies for key experiments.

Genetic Analysis of the ANKH Gene

Objective: To identify mutations in the ANKH gene in patients with familial chondrocalcinosis.

Methodology: DNA Sequencing

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of affected individuals and healthy controls using a standard DNA extraction kit.

-

PCR Amplification: The coding exons and flanking intronic regions of the ANKH gene are amplified by polymerase chain reaction (PCR) using specific primers.

-

Sequencing: The purified PCR products are sequenced using the Sanger sequencing method.

-

Sequence Analysis: The obtained sequences are compared to the reference ANKH gene sequence (e.g., from NCBI) to identify any variations.[2]

Alternative Method: Pyrosequencing

For quantitative analysis of known single nucleotide polymorphisms (SNPs) or specific mutations, pyrosequencing can be employed. This method is based on the "sequencing by synthesis" principle and provides quantitative information on the allele frequencies in a sample.[6][7]

In Vitro Culture of Human Chondrocytes

Objective: To establish a cell-based model to study the function of the ANKH protein.

Methodology:

-

Cartilage Procurement: Human articular cartilage is obtained from patients undergoing joint replacement surgery with informed consent.

-

Chondrocyte Isolation: The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to release the chondrocytes.

-

Cell Culture: Isolated chondrocytes are cultured in a monolayer in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.[8]

-

Transfection: Chondrocytes can be transfected with expression vectors containing wild-type or mutant ANKH cDNA to study the effects of specific mutations on cellular function.

Measurement of Extracellular Pyrophosphate (ePPi)

Objective: To quantify the levels of ePPi in cell culture supernatants or biological fluids.

Methodology: Enzymatic Assay

-

Principle: This assay utilizes the enzyme ATP sulfurylase, which converts PPi to ATP in the presence of adenosine (B11128) 5'-phosphosulfate (APS). The newly formed ATP is then quantified using a luciferase-based bioluminescence assay.[9]

-

Procedure:

-

Collect cell culture supernatant or plasma samples. To prevent ATP degradation, it is crucial to use EDTA as an anticoagulant for blood samples.[9]

-

In one reaction, measure the baseline ATP concentration using a luciferase/luciferin (B1168401) reagent.

-

In a parallel reaction, add ATP sulfurylase and APS to the luciferase/luciferin reagent to convert all PPi to ATP and measure the total ATP.

-

The ePPi concentration is calculated by subtracting the baseline ATP from the total ATP.[9]

-

ATP Efflux Assay

Objective: To measure the release of ATP from cells, a process that can be mediated by the ANKH protein.

Methodology: Luciferase-Based Assay

-

Principle: This real-time assay uses luciferase, which in the presence of its substrate luciferin and ATP, produces a luminescent signal that is directly proportional to the ATP concentration.[10][11][12]

-

Procedure:

-

Cells (e.g., chondrocytes or transfected HEK293 cells) are plated in a white, clear-bottom 96-well plate.

-

The cell culture medium is replaced with a reaction buffer containing luciferin and luciferase.

-

Luminescence is measured over time using a luminometer to monitor the real-time efflux of ATP from the cells.[10][12]

-

A standard curve with known ATP concentrations is used for quantification.

-

Signaling Pathways and Molecular Interactions

The ANKH protein is a central player in the regulation of extracellular pyrophosphate homeostasis. Its function is intertwined with other key enzymes and transporters.

ANKH-Mediated Pyrophosphate Metabolism

The following diagram illustrates the central role of ANKH in the transport of intracellular pyrophosphate (PPi) to the extracellular space, where it influences the balance between hydroxyapatite and this compound crystal formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutations in ANKH cause chondrocalcinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathophysiology of articular chondrocalcinosis--role of ANKH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in intracellular localisation of ANKH mutants that relate to mechanisms of this compound deposition disease and craniometaphyseal dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinvarminer.genetics.utah.edu [clinvarminer.genetics.utah.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organslices.com [organslices.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. sm.unife.it [sm.unife.it]

The Pathogenesis of Calcium Pyrophosphate Deposition Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Pyrophosphate Deposition (CPPD) disease is a common form of inflammatory arthritis characterized by the deposition of this compound (CPP) crystals in articular cartilage and other joint tissues. While its prevalence increases with age, the underlying molecular and cellular mechanisms of its pathogenesis are complex and multifactorial, involving genetic predispositions, metabolic dysregulation, and a profound inflammatory response. This technical guide provides an in-depth exploration of the core pathogenic pathways implicated in CPPD, with a focus on pyrophosphate metabolism, the genetic factors that govern it, and the subsequent inflammatory cascade triggered by CPP crystals. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and professionals in the field of rheumatology and drug development.

Introduction

CPPD disease encompasses a spectrum of clinical presentations, ranging from asymptomatic chondrocalcinosis to acute, debilitating inflammatory arthritis (often termed "pseudogout"), and a chronic arthropathy that can mimic osteoarthritis or rheumatoid arthritis.[1][2] The cornerstone of CPPD pathogenesis is the formation and deposition of CPP crystals in the joint space, a process driven by elevated local concentrations of extracellular inorganic pyrophosphate (ePPi).[3][4] This guide will dissect the key molecular players and signaling pathways that contribute to the initiation and progression of CPPD.

Dysregulation of Pyrophosphate Metabolism

The homeostasis of ePPi in articular cartilage is tightly regulated by a delicate balance between its production and degradation. In CPPD, this balance is disrupted, leading to supersaturation of calcium and pyrophosphate ions and subsequent crystal formation.[4][5]

Key Enzymes and Transporters

Three main proteins are central to the regulation of ePPi levels in chondrocytes:

-

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This enzyme generates ePPi through the hydrolysis of extracellular nucleoside triphosphates, primarily ATP.[6][7]

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP counteracts the action of ENPP1 by hydrolyzing ePPi into two molecules of inorganic phosphate (B84403) (Pi), thereby inhibiting CPP crystal formation.[6][8]

-

Progressive Ankylosis Protein Homolog (ANKH): ANKH is a transmembrane protein that mediates the transport of intracellular PPi to the extracellular space.[9][10]

The interplay between these three proteins is critical in maintaining normal ePPi concentrations.

Genetic Factors in CPPD Pathogenesis

Genetic predisposition plays a significant role in both familial and sporadic forms of CPPD. Genome-wide association studies (GWAS) and familial studies have identified several genes associated with an increased risk of developing the disease.

| Gene | Locus | Role in CPPD Pathogenesis | Odds Ratio (OR) [95% CI] | Reference |

| ANKH | 5p15.2 | Gain-of-function mutations enhance the transport of intracellular PPi to the extracellular space, leading to elevated ePPi levels and crystal formation.[9][11] | Not available from GWAS in this format; familial linkage studies established its role. | [9][11] |

| ENPP1 | 6q23.2 | Variants associated with increased ENPP1 expression and activity lead to higher ePPi production.[12][13][14][15][16][17] | For rs6939185 (European ancestry): 1.32 [1.22-1.43] For rs11963689 (African ancestry): 1.78 [1.47-2.16] | [16][17] |

| RNF144B | 6p21.33 | The function of this gene in CPPD is not well understood but is thought to be involved in inflammation.[12][16][17] | For rs11963689 (European ancestry): 1.22 [1.13-1.32] For rs11963689 (African ancestry): 1.36 [1.18-1.57] | [16][17] |

| TNFRSF11B | 8q24.12 | Encodes osteoprotegerin. A mutation leading to enhanced inhibition of osteoclastogenesis has been linked to familial osteoarthritis with CPPD.[18] | Not available from GWAS in this format; identified in familial studies. | [18] |

| COL2A1 | 12q13.11 | Mutations in the gene for type II collagen have been associated with a syndrome that includes CPPD.[7] | Not available from GWAS in this format; identified in specific populations with familial CPPD. | [7] |

Table 1: Key Genetic Factors Associated with CPPD Disease. This table summarizes the genes implicated in CPPD pathogenesis, their chromosomal locus, their role in the disease, and reported odds ratios from GWAS where available.

Regulation of Pyrophosphate Metabolism by Signaling Pathways

Several signaling pathways have been shown to modulate the expression and activity of the key enzymes and transporters involved in pyrophosphate metabolism.

TGF-β1 is a potent stimulator of ePPi production in chondrocytes.[8][19] It achieves this primarily by upregulating the expression of both ANKH and ENPP1.[10][20] This induction is mediated through the Ras/Raf-1/ERK signaling pathway.[10]

Figure 1: TGF-β Signaling in Chondrocytes. A simplified diagram illustrating the TGF-β1 signaling cascade leading to increased ePPi.

Pyrophosphate Metabolism Pathway

The following diagram illustrates the central pathway of extracellular pyrophosphate metabolism in chondrocytes.

Figure 2: Pyrophosphate Metabolism in Chondrocytes. This diagram outlines the generation and fate of extracellular pyrophosphate (ePPi).

Inflammatory Response to CPP Crystals

Once formed, CPP crystals are potent activators of the innate immune system, triggering a robust inflammatory response that is central to the clinical manifestations of acute CPPD.[21][22]

NLRP3 Inflammasome Activation

A key event in the inflammatory cascade is the activation of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome in macrophages and other immune cells.[1][18][23] This multi-protein complex is responsible for the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[18][23]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression, often triggered by signals from Toll-like receptors (TLRs), such as TLR2 and TLR4, which can be activated by CPP crystals.[9][23] This priming signal is mediated through the NF-κB signaling pathway.[9][18]

-

Activation (Signal 2): Phagocytosis of CPP crystals by macrophages leads to lysosomal destabilization and the release of cathepsin B into the cytosol.[23] This, along with potassium efflux, triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[1][23]

Activated caspase-1 then cleaves pro-IL-1β into its active form, IL-1β, which is subsequently secreted from the cell.[18][23]

Downstream Inflammatory Cascade

Secreted IL-1β orchestrates a downstream inflammatory cascade by inducing the production of other pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α, from various cell types in the joint, including synoviocytes and chondrocytes.[9][18] This leads to the recruitment of neutrophils and other immune cells to the joint space, amplifying the inflammatory response and causing the characteristic symptoms of acute CPP arthritis.[9]

Role of NF-κB and MAPK Signaling

The NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are crucial mediators of the inflammatory response to CPP crystals.[18] Activation of these pathways in chondrocytes and synoviocytes leads to the expression of genes encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to cartilage degradation.[18]

Figure 3: CPP Crystal-Induced Inflammatory Cascade. This diagram details the two-signal activation of the NLRP3 inflammasome and the subsequent downstream inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CPPD pathogenesis.

Synovial Fluid Crystal Analysis by Compensated Polarized Light Microscopy

Objective: To identify and differentiate CPP crystals from other crystals in synovial fluid.

Materials:

-

Freshly aspirated synovial fluid

-

Glass microscope slides and coverslips

-

Compensated polarized light microscope with a first-order red compensator

-

Lavender (EDTA) or green (sodium heparin) top tube for sample collection[4]

Procedure:

-

Place a small drop of synovial fluid onto a clean glass slide and cover with a coverslip.[24]

-

Examine the slide under the microscope using polarized light. Birefringent particles will appear bright against a dark background.

-

Insert the first-order red compensator. The background will appear magenta.

-

Identify crystals based on their morphology and birefringence:

-

CPP crystals: Typically rhomboid, rod-shaped, or needle-shaped. They exhibit weak positive birefringence, appearing blue when their long axis is parallel to the slow axis of the red compensator and yellow when perpendicular.[24]

-

Monosodium urate (MSU) crystals: Needle-shaped and exhibit strong negative birefringence, appearing yellow when parallel to the slow axis of the compensator and blue when perpendicular.[24]

-

-

A rotating stage can aid in confirming the birefringence by observing the color change as the crystal is rotated relative to the compensator axis.[24]

-

The sensitivity and specificity of this method are highly dependent on the experience of the observer.[25]

Figure 4: Polarized Light Microscopy Workflow. A flowchart outlining the key steps in synovial fluid crystal analysis.

Raman Spectroscopy for CPP Crystal Identification

Objective: To provide a highly specific identification of the chemical composition of crystals in synovial fluid.

Materials:

-

Synovial fluid sample

-

Enzymes for digestion (e.g., hyaluronidase (B3051955), Proteinase K)[26]

-

Filtration system (optional, for concentrating crystals)[26]

-

Raman spectrometer

Procedure:

-

Sample Preparation:

-

Raman Analysis:

-

Data Analysis:

-

Compare the acquired spectra to a reference library of known crystal spectra for definitive identification.

-

Machine learning algorithms can be used to automate the classification of spectra.[27]

-

Primary Human Chondrocyte Culture for Metabolism Studies

Objective: To isolate and culture primary human chondrocytes to study pyrophosphate metabolism in vitro.

Materials:

-

Human articular cartilage tissue

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin, Amphotericin B, L-glutamine, ITS (Insulin-Transferrin-Selenium)[28]

-

Collagenase type II

-

Trypsin-EDTA

-

Sterile cell culture flasks and dishes

Procedure:

-

Isolation:

-

Aseptically dissect cartilage from the underlying bone.

-

Mince the cartilage into small pieces.

-

Digest the cartilage matrix with collagenase type II to release the chondrocytes.

-

-

Culture:

-

Subculture:

Western Blotting for ANKH and ENPP1 Expression

Objective: To quantify the protein expression levels of ANKH and ENPP1 in chondrocytes.

Materials:

-

Cultured chondrocytes

-

RIPA lysis buffer with protease and phosphatase inhibitors[30]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against ANKH and ENPP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse the chondrocytes in RIPA buffer on ice.[30]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate.

-

-

Electrophoresis and Transfer:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for ANKH and ENPP1.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Mouse Model of CPP Crystal-Induced Arthritis

Objective: To induce an acute inflammatory arthritis in mice that mimics the inflammatory response in human CPPD.

Materials:

-

Sterile CPP crystals

-

Saline or PBS

-

Mice (e.g., Balb/c)

-

Syringes with fine-gauge needles

Procedure:

-

Prepare a sterile suspension of CPP crystals in saline (e.g., 0.3 mg in 20 µL).[31]

-

Anesthetize the mice.

-

Inject the CPP crystal suspension into the ankle joint of the mice.[31]

-

Monitor the mice for signs of inflammation, such as ankle swelling, which typically peaks around 48 hours after injection.[7]

-

At desired time points, sacrifice the mice and collect joint tissue and synovial fluid for analysis of inflammatory markers (e.g., cytokine levels, leukocyte infiltration).[31]

Conclusion and Future Directions

The pathogenesis of CPPD is a complex interplay of genetic, metabolic, and inflammatory factors. The dysregulation of pyrophosphate metabolism, driven by genetic variations and modulated by signaling pathways like TGF-β, leads to the formation of CPP crystals. These crystals, in turn, trigger a potent inflammatory response mediated by the NLRP3 inflammasome and other inflammatory signaling pathways.

While significant progress has been made in elucidating these mechanisms, several areas warrant further investigation. A deeper understanding of the specific triggers for crystal shedding from cartilage and the factors that determine the clinical phenotype of CPPD are needed. Furthermore, the development of targeted therapies aimed at inhibiting crystal formation or modulating the inflammatory response holds great promise for the future management of this common and often debilitating disease. The experimental models and protocols outlined in this guide provide a foundation for continued research in this critical area.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Polydatin prevents this compound crystal-induced arthritis in mice [research.unipd.it]

- 4. Crystal Analysis by Polarization Microscopy [healthcare.uiowa.edu]

- 5. Predominance of this compound Crystals in Synovial Fluid Samples of Patients at a Large Tertiary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NLRP3 inflammasome activation by crystal structures — Département de Biologie [biologie.ens-lyon.fr]

- 7. The translational value of this compound deposition disease experimental mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. medrxiv.org [medrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of mechanical strain on ANK, ENPP1 and TGF-β1 expression in rat endplate chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An objective diagnosis of gout and this compound deposition disease with machine learning of Raman spectra acquired in a point-of-care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene Variants Linked to CPPD Risk | Conexiant [conexiant.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An assay for inorganic pyrophosphate in chondrocyte culture using anion-exchange high-performance liquid chromatography and radioactive orthophosphate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. OhioLINK ETD: Li, Bolan [etd.ohiolink.edu]

- 22. [Expression and significance of ENPP1, TNAP and ANK proteins in the degeneration of endplate chondrocytes in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The crystal-induced activation of NLRP3 inflammasomes in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synovial Fluid Crystal Analysis | Musculoskeletal Key [musculoskeletalkey.com]

- 25. zgt.nl [zgt.nl]

- 26. A Customized Raman System for Point-of-Care Detection of Arthropathic Crystals in the Synovial Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]

- 30. Enpp1 deficiency caused chondrocyte apoptosis by inhibiting AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In Vitro Models of Calcium Pyrophosphate Crystallization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro models used to study calcium pyrophosphate (CPP) crystallization, a key pathological feature of this compound deposition (CPPD) disease, also known as pseudogout. Understanding the mechanisms of CPP crystal formation is critical for developing therapeutic interventions. This document details cell-free and cell-based models, experimental protocols, quantitative data, and the cellular signaling pathways activated by these crystals.

Core In Vitro Models for Studying CPP Crystallization

Progress in understanding how and why this compound dihydrate (CPPD) crystals form in articular cartilage has been historically challenged by the lack of ideal models.[1] In vitro systems provide controlled environments to investigate the specific factors and molecular pathways involved in crystal nucleation and growth. These models can be broadly categorized into cell-free and cell-based systems.

Cell-Free Models

Cell-free models are advantageous for studying the fundamental physicochemical principles of CPP crystallization without the complexity of cellular responses.

-

Aqueous and Gel Systems: Early work utilized simple solutions and gels to model crystal formation.[1] A common approach involves the diffusion of calcium and pyrophosphate ions through a denatured collagen matrix, such as gelatin, at physiologic pH.[2] This method has been successful in reproducibly forming the two clinically observed crystallographic dimorphs: triclinic (t-CPPD) and monoclinic (m-CPPD) this compound dihydrate.[2] These models demonstrate that amorphous this compound often forms first, which can then transform into more stable crystalline phases.[2][3]

-

Collagen Gel Models: To better mimic the native cartilage environment, models using type I collagen fibrils have been developed.[4] These systems have shown that native collagen fibrils may play a role in nucleating CPPD crystal formation, producing crystals with growth habits that more closely resemble those observed in vivo.[4]

Cell-Based Models

Cell-based models are essential for investigating the cellular contributions to both crystal formation and the subsequent inflammatory response.

-

Chondrocyte and Cartilage Explant Cultures: Chondrocytes are the primary cells involved in producing the high levels of extracellular inorganic pyrophosphate (ePPi) required for CPP crystal formation.[5] In vitro studies using chondrocytes or cartilage tissue explants allow for the investigation of cellular pathways that regulate ePPi production, such as the roles of enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and ANKH.[6]

-

Articular Cartilage Vesicles (ACVs): Histologic and in vitro observations suggest that CPP crystals form extracellularly, often initiating within ACVs in the pericellular matrix.[5] These chondrocyte-derived organelles contain the necessary enzymes and accumulate calcium and PPi, serving as nucleation sites for crystal formation.[5] Models using isolated ACVs can elucidate the specific mechanisms of crystal nucleation.[5]

-

Inflammatory Cell Models (Monocytes/Macrophages): To study the inflammatory consequences of CPP crystals, human monocytic cell lines like THP-1 or bone marrow-derived macrophages (BMDMs) are widely used.[7][8] These cells are stimulated with pre-synthesized CPP crystals to analyze the activation of inflammatory signaling pathways and the release of key cytokines like Interleukin-1β (IL-1β).[7][8][9]

Quantitative Data on CPP Crystallization and Inflammation

The following tables summarize key quantitative parameters from various in vitro studies, providing a comparative look at the conditions influencing crystal formation and the resulting inflammatory potential.

Table 1: Conditions for In Vitro CPP Crystal Formation

| Model Type | Calcium (Ca) Conc. | Pyrophosphate (PPi) Conc. | pH | Incubation Time | Resulting Crystal Phases | Reference(s) |

| Aqueous Solution | 1.5 mmol/l | ~40 mmol/l (without Mg²⁺) | 7.4 | Prolonged | Amorphous, Orthorhombic, Monoclinic, Triclinic | [10] |

| Aqueous Solution | 1.5 mmol/l | ~175 mmol/l (with 0.5 mmol/l Mg²⁺) | 7.4 | Prolonged | Amorphous, Orthorhombic, Monoclinic, Triclinic | [10] |

| Collagen Gel Diffusion | 25 mM (initial) | 10 mM (initial) | Physiologic | 6 weeks | Amorphous, Monoclinic (m-CPPD) | [4][11] |

| Collagen Gel Diffusion | 25 mM (initial) | 10 mM (initial) | Physiologic | 13 weeks | Triclinic (t-CPPD) | [4][11] |

| Chicken Embryo MV | N/A | Pi/PPi ratio < 6 | N/A | N/A | CPP Crystals | [6] |

Table 2: In Vitro Inflammatory Response to Different CPP Crystal Phases

| Cell Type | Crystal Phase | Crystal Conc. | Outcome Measured | Key Findings | Reference(s) |

| THP-1 Monocytes | m-CPPD | Not specified | IL-1β, IL-6, IL-8 Gene Expression & Protein Production | m-CPPD is the most inflammatory phase, inducing the highest and fastest cytokine production. | [8] |

| THP-1 Monocytes | t-CPPD | Not specified | IL-1β, IL-6, IL-8 Gene Expression & Protein Production | Less inflammatory than m-CPPD. | [8] |

| THP-1 Monocytes | a-CPP | Not specified | IL-1β, IL-6, IL-8 Gene Expression & Protein Production | Non-inflammatory. | [8][12] |

| THP-1 Monocytes | CPP | 0.025 mg/ml | IL-1β, IL-8, CCL2 Production | CPP crystals induce the release of pro-inflammatory cytokines and chemokines. | [13] |

| Human FLS | CPP | 0.025 mg/ml | IL-8, CCL2 Production | CPP crystals stimulate synovial fibroblasts to produce inflammatory mediators. | [13] |

Detailed Experimental Protocols

This section provides methodologies for key experiments related to CPP crystal synthesis and the study of their inflammatory effects.

Protocol 1: Synthesis of Triclinic this compound Dihydrate (t-CPPD) Crystals

This protocol is adapted from a method for preparing t-CPPD crystals for research purposes.[14]

-

Preparation of Intermediate: A this compound intermediate is first prepared by the reaction of potassium pyrophosphate and calcium chloride.

-

Dissolution: Samples of the intermediate are dissolved in hydrochloric acid.

-

Addition of Urea: Urea is added to the acidic solution.

-

Crystallization: The solution is heated to 95-100°C. The heat causes the hydrolysis of urea, which gradually raises the pH of the solution.

-

Crystal Formation: As the pH rises, t-CPPD crystals precipitate out of the solution.

-

Control of Crystal Size: For larger crystals, the system is left unstirred. For smaller crystals, the reaction mixture is stirred.

-

Analysis: The purity of the final product is ascertained through chemical and physical analysis.[14]

Protocol 2: CPP Crystal Formation in a Type I Collagen Gel Diffusion Model

This protocol describes a method to model CPPD crystal growth in a matrix that mimics cartilage.[4][11]

-

Collagen Isolation: Isolate Type I collagen from a biological source (e.g., porcine menisci) using a pepsin solubilization procedure.

-

Gel Preparation: Prepare a three-layer gel system in a suitable vessel (e.g., test tube).

-

Bottom Layer: Contains 10 mM pyrophosphate (PPi) plus other physiologic ions.

-

Middle Layer: Contains only physiologic ions, acting as a diffusion barrier.

-

Top Layer: Contains 25 mM Calcium (Ca) plus other physiologic ions.

-

-

Incubation: Incubate the gel system under controlled conditions (physiologic temperature and pH).

-

Crystal Formation and Monitoring: Allow ions to diffuse through the gel matrix.

-

Analysis: Crystals are identified and characterized using techniques such as polarized light microscopy, scanning electron microscopy (SEM), or Raman spectroscopy.[5]

Protocol 3: CPP Crystal-Induced Inflammation in THP-1 Monocytes

This protocol outlines the steps to measure the inflammatory response of immune cells to CPP crystals.[8][13]

-

Cell Culture: Culture human THP-1 monocytic cells in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Priming (Required for IL-1β): To induce a robust IL-1β response, prime the THP-1 cells. A second signal is necessary to activate the inflammasome fully.[13]

-

Treat cells with a priming agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100-300 ng/ml) for 3 hours.[13][15]

-

Remove the PMA-containing medium, wash the cells, and incubate them overnight in fresh medium. This differentiates the monocytes into a more macrophage-like state.

-

-

Crystal Stimulation:

-

Prepare a sterile suspension of CPP crystals (e.g., 0.025 mg/ml) in serum-free or low-serum medium.[13]

-

Add the crystal suspension to the primed THP-1 cells. Include a vehicle-only (e.g., PBS) control.

-

-

Incubation: Incubate the cells with the crystals for a specified period (e.g., 6 to 24 hours).[8][13]

-

Sample Collection: After incubation, collect the cell culture supernatants to measure secreted cytokines.

-

Analysis:

Visualization of Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and molecular mechanisms.

Experimental and Signaling Diagrams

Caption: Workflow for in vitro CPP crystal formation using a three-layer collagen gel diffusion model.

Caption: Experimental workflow for studying the inflammatory response to CPP crystals in THP-1 cells.

Caption: CPP crystals activate the NLRP3 inflammasome and MAPK/NF-κB pathways to drive inflammation.

Cellular Signaling Pathways Activated by CPP Crystals

CPP crystals are potent activators of the innate immune system, triggering inflammation primarily through two interconnected pathways in cells like macrophages.[6][7]

-

The MAPK/NF-κB Pathway (Priming Signal): Upon interaction with innate immune cells, CPP crystals activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK.[7] This activation leads to the downstream activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][16] Activated NF-κB translocates to the nucleus and drives the transcription of genes encoding for pro-inflammatory cytokines, such as pro-IL-1β, TNF-α, IL-6, and IL-8.[7] This constitutes the "priming" or first signal required for a full inflammatory response.

-

The NLRP3 Inflammasome Pathway (Activation Signal): Following phagocytosis by macrophages, CPP crystals can cause phagolysosomal destabilization. This stress event serves as the second signal, leading to the assembly and activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[8][12] The assembled inflammasome complex recruits and activates Caspase-1. Active Caspase-1 then cleaves the inactive pro-IL-1β (produced via the NF-κB pathway) into its mature, highly pro-inflammatory form, which is then secreted from the cell to orchestrate an acute inflammatory response.[6][12] Studies have confirmed that IL-1β production induced by monoclinic and triclinic CPPD crystals is dependent on the NLRP3 inflammasome.[8]

References

- 1. In vitro models of calcium crystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A model for human this compound crystal deposition disease: crystallization kinetics in a gelatin matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound crystal deposition. An in vitro study using a gelatin matrix model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "this compound Crystal Deposition: A Kinetic Study Using a Type" by Gretchen S. Mandel, Paul B. Halverson et al. [digitalcommons.usu.edu]

- 5. This compound Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

- 8. Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Formation of this compound crystals in vitro: implications for this compound crystal deposition disease (pseudogout) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. This compound crystal formation and osteoarthritis: in vitro and in vivo studies | ANR [anr.fr]

- 13. Epigallocatechin-3-gallate reduces inflammation induced by this compound crystals in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of triclinic this compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. scanR [scanr.enseignementsup-recherche.gouv.fr]

The intricate Dance of Ions and Matrices: A Technical Guide to the Factors Influencing Calcium Pyrophosphate Crystal Morphology

For Researchers, Scientists, and Drug Development Professionals

The deposition of calcium pyrophosphate (CPP) crystals in articular tissues is the hallmark of this compound deposition (CPPD) disease, a common and often debilitating inflammatory arthritis. The morphology of these crystals, primarily occurring as monoclinic (m-CPPD) and triclinic (t-CPPD) polymorphs, is not a random event but rather the result of a complex interplay of biochemical and biophysical factors. Understanding the precise conditions that govern CPP crystal formation and morphology is paramount for developing targeted therapeutic strategies to prevent or dissolve these pathological deposits. This in-depth technical guide synthesizes the current understanding of the key factors influencing CPP crystal morphology, providing detailed experimental insights and a summary of quantitative data for researchers in the field.

The Physicochemical Milieu: A Delicate Balance of Ions and pH

The formation of CPP crystals is fundamentally a process of nucleation and growth from a supersaturated solution of calcium (Ca²⁺) and inorganic pyrophosphate (PPi). The concentrations of these primary ions, along with other key players like magnesium (Mg²⁺) and inorganic phosphate (B84403) (Pi), and the ambient pH, create a tightly regulated environment that dictates which crystal polymorph will form.

The Role of Ionic Concentrations

In vitro crystallization studies have been instrumental in elucidating the impact of ionic concentrations on CPP crystal formation and morphology. These experiments, typically conducted under physiological conditions (37°C, pH 7.4), have revealed critical concentration thresholds and ratios that favor the formation of specific crystal types.

Low concentrations of magnesium and pyrophosphate tend to favor the formation of triclinic this compound dihydrate (CPPD(T)), while higher concentrations of both promote the monoclinic form (CPPD(M)).[1][2][3] Interestingly, at a magnesium concentration of 1.0 mM, a distinct calcium magnesium pyrophosphate (CMPP2) phase can form.[1][3] This highlights the significant role of magnesium, where its deficiency may be a clinically relevant factor in the formation of CPPD crystals.[1][2] Furthermore, the ratio of inorganic phosphate (Pi) to inorganic pyrophosphate (PPi) is a crucial determinant of the type of calcium crystal that forms. A low Pi/PPi ratio favors the formation of CPP crystals, whereas a high ratio promotes the formation of basic calcium phosphate (hydroxyapatite) crystals.[3][4]

| Factor | Condition | Predominant Crystal Morphology | Reference |

| Magnesium [Mg²⁺] | Low | Triclinic (t-CPPD) | [1][2][3] |

| High | Monoclinic (m-CPPD) | [1][2][3] | |

| 1.0 mM | Calcium Magnesium Pyrophosphate (CMPP2) | [1][3] | |

| Pyrophosphate [PPi] | Low | Triclinic (t-CPPD) | [1][2][3] |

| High | Monoclinic (m-CPPD) | [1][2][3] | |

| Phosphate [Pi] / Pyrophosphate [PPi] Ratio | Low | This compound (CPP) | [4] |

| High | Basic Calcium Phosphate (Hydroxyapatite) | [4] |

The Influence of pH

The pH of the local environment also exerts a significant influence on CPP crystallization. In vitro studies have shown that lower concentrations of PPi are required to initiate crystal formation at higher pH values.[5][6] This suggests that local changes in pH within the cartilage matrix could be a contributing factor to the initiation of CPP deposition. The effect of pH on calcium carbonate precipitation provides a parallel, where pH can act as a switch between different polymorphs by altering the ratio of carbonate species.[7] While the exact mechanism for CPP is still under investigation, it is likely that pH alters the ionization state of pyrophosphate and influences its interaction with calcium ions.

The Extracellular Matrix: More Than Just a Scaffold

CPP crystals form extracellularly, primarily within the articular cartilage and fibrocartilage.[4][8] The extracellular matrix (ECM) is not a passive bystander in this process but an active participant that can either promote or inhibit crystal formation through its molecular components.

Promoters of CPP Crystal Formation

Certain ECM components have been shown to promote the nucleation and growth of CPP crystals.

-

Type I Collagen: While type II collagen is the predominant form in healthy articular cartilage, the presence of type I collagen, often associated with osteoarthritic changes, can promote the formation of both CPPD and basic calcium phosphate (BCP) crystals by articular cartilage vesicles (ACVs).[8][9][10] In vitro studies using a type I collagen gel model have successfully produced both monoclinic and triclinic CPPD crystals with growth habits that mimic those observed in vivo, suggesting that native collagen fibrils can nucleate CPPD crystal formation.[11]

-

Osteopontin: This sialoprotein, which is upregulated in osteoarthritic cartilage, has been shown to stimulate CPPD formation in vitro.[12]

Inhibitors of CPP Crystal Formation

Conversely, other components of the ECM act to prevent pathological mineralization.

-

Proteoglycans: The large, negatively charged proteoglycans, abundant in healthy cartilage, are potent inhibitors of CPP crystal formation.[4][8][12][13] Their inhibitory effect is thought to be related to the spatial arrangement of their carboxylate and sulfate (B86663) ligands, which can bind calcium and regulate the local concentrations of other ions.[4][13] A reduction in proteoglycan content, a hallmark of osteoarthritis, may therefore create a more permissive environment for crystal deposition.[10]

-

Type II Collagen: In contrast to type I collagen, type II collagen has been shown to suppress the formation of CPPD crystals by ACVs.[8][9][10]

Cellular and Molecular Regulation: A Symphony of Enzymes and Transporters

The local concentration of extracellular PPi (ePPi), the key substrate for CPP crystal formation, is tightly regulated by the activity of chondrocytes and a network of enzymes and transporters.[8][14]

The PPi Metabolic Pathway

The generation and degradation of ePPi is a dynamic process governed by several key proteins:

-

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This enzyme, also known as plasma cell membrane glycoprotein (B1211001) 1 (PC-1), is a major producer of ePPi through the hydrolysis of extracellular ATP.[4][8][12] Genetic studies have identified ENPP1 as a key gene associated with CPPD.[15]

-

ANKH: This transmembrane protein is responsible for the transport of intracellular PPi to the extracellular space.[4][16] Mutations in the ANKH gene are linked to familial forms of CPPD, often leading to increased ePPi levels.[12][16][17]

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP): This enzyme hydrolyzes ePPi to two molecules of inorganic phosphate (Pi), thereby reducing the saturation of this compound and favoring the formation of hydroxyapatite.[4][8] Magnesium acts as a natural inhibitor of TNAP.[8]

The balance of activity between these proteins is critical in maintaining ePPi homeostasis. Factors that can modulate their expression and activity include:

-

Transforming Growth Factor-beta (TGF-β): This growth factor increases ePPi levels by promoting the activity of ENPP1 and ANKH while downregulating TNAP.[4]

-

Interleukin-1β (IL-1β): This pro-inflammatory cytokine has the opposite effect, decreasing ePPi levels by downregulating ENPP1 and ANKH and promoting TNAP activity.[4]

Inflammatory Signaling Cascade

Once formed, CPP crystals can trigger a potent inflammatory response by activating the innate immune system. This signaling cascade contributes to the acute symptoms of "pseudogout" and the chronic joint damage seen in CPPD.

-

NALP3 Inflammasome Activation: CPP crystals are recognized by the NALP3 inflammasome in macrophages and other immune cells.[4][18] This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[4]

-

Cytokine Release: The release of IL-1β orchestrates a downstream cascade of other inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-8), leading to neutrophil influx and synovial inflammation.[4][8][19]

Experimental Protocols for Studying CPP Crystal Morphology

Reproducible in vitro models are essential for systematically investigating the factors that influence CPP crystal morphology. Below are detailed methodologies for key experiments.

In Vitro Crystallization in Aqueous Solution

This protocol is adapted from the work of Cheng et al. and allows for the controlled study of ionic effects on CPP crystal formation.[1][2][3]

Materials:

-

Calcium chloride (CaCl₂)

-

Magnesium chloride (MgCl₂)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Sodium chloride (NaCl)

-

HEPES buffer

-

Deionized, distilled water

-

Incubator at 37°C

-

Polarized light microscope

Procedure:

-

Prepare a stock solution of HEPES buffer (e.g., 50 mM, pH 7.4) containing 140 mM NaCl to simulate physiological ionic strength.

-